

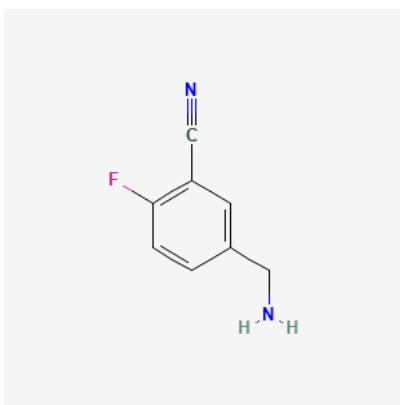
Spectral data for 5-(Aminomethyl)-2-fluorobenzonitrile (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Aminomethyl)-2-fluorobenzonitrile

Cat. No.: B033144


[Get Quote](#)

An In-depth Technical Guide on the Spectral Data of **5-(Aminomethyl)-2-fluorobenzonitrile**

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development, detailing the spectral characteristics of **5-(Aminomethyl)-2-fluorobenzonitrile**. As publicly available experimental spectral data for this specific compound is limited, this guide provides predicted data based on its chemical structure and established spectroscopic principles for its constituent functional groups.

Compound Overview

- IUPAC Name: **5-(Aminomethyl)-2-fluorobenzonitrile**
- Molecular Formula: C₈H₇FN₂
- Molecular Weight: 150.16 g/mol
- Chemical Structure:

Predicted Spectral Data

The following sections present the anticipated spectral data for **5-(Aminomethyl)-2-fluorobenzonitrile**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Spectral Data (Solvent: CDCl_3 , Reference: TMS at δ 0.00 ppm)

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment of Protons
7.55 - 7.40	Multiplet	2H	Aromatic (H3, H4)
7.20 - 7.05	Multiplet	1H	Aromatic (H6)
~3.85	Singlet	2H	Methylene (-CH ₂ -)
~1.60	Broad Singlet	2H	Amine (-NH ₂)

Note on ^1H NMR Predictions: The aromatic protons are expected to appear in the range of 7.0-7.6 ppm, with their specific shifts and coupling patterns influenced by the fluorine, nitrile, and aminomethyl substituents. The methylene protons adjacent to the amine group are predicted around 3.85 ppm.[1][2][3] The amine protons typically appear as a broad singlet that can be exchanged with D_2O .[4][5][6]

Table 2: Predicted ^{13}C NMR Spectral Data (Solvent: CDCl_3)

Predicted Chemical Shift (δ , ppm)	Assignment of Carbons
162 (d, $^1\text{JCF} \approx 250$ Hz)	C2 (C-F)
134 - 128	Aromatic Carbons
118 - 115	Aromatic Carbons
~117	Nitrile ($-\text{C}\equiv\text{N}$)
115 (d, $^2\text{JCF} \approx 20$ Hz)	C1 (C-CN)
~45	Methylene ($-\text{CH}_2$)

Note on ^{13}C NMR Predictions: Aromatic carbons typically resonate between 110-160 ppm.[7][8] [9] The carbon directly bonded to the highly electronegative fluorine atom will show a large one-bond coupling constant (^1JCF) and a significant downfield shift.[10][11][12] The nitrile carbon is expected in the 115-120 ppm region. The methylene carbon of the aminomethyl group is predicted to be around 45 ppm.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Infrared (IR) Absorption Frequencies

Predicted Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
3450 - 3300	Medium, Two Bands	N-H Stretch (Primary Amine)
3100 - 3000	Medium	Aromatic C-H Stretch
2950 - 2850	Medium	Aliphatic C-H Stretch (-CH ₂ -)
2240 - 2220	Strong, Sharp	C≡N Stretch (Nitrile)
1650 - 1580	Medium	N-H Bend (Primary Amine)
1600 - 1450	Medium to Strong	Aromatic C=C Stretch
1335 - 1250	Strong	Aromatic C-N Stretch
1250 - 1020	Strong	C-F Stretch

Note on IR Predictions: The presence of a primary amine is indicated by two N-H stretching bands in the 3450-3300 cm⁻¹ region and an N-H bending vibration around 1650-1580 cm⁻¹. [14][15] The strong, sharp absorption for the nitrile group is a key diagnostic feature and is expected around 2240-2220 cm⁻¹. [16][17][18] Aromatic C-H and C=C stretching bands will also be present.

Mass Spectrometry (MS)

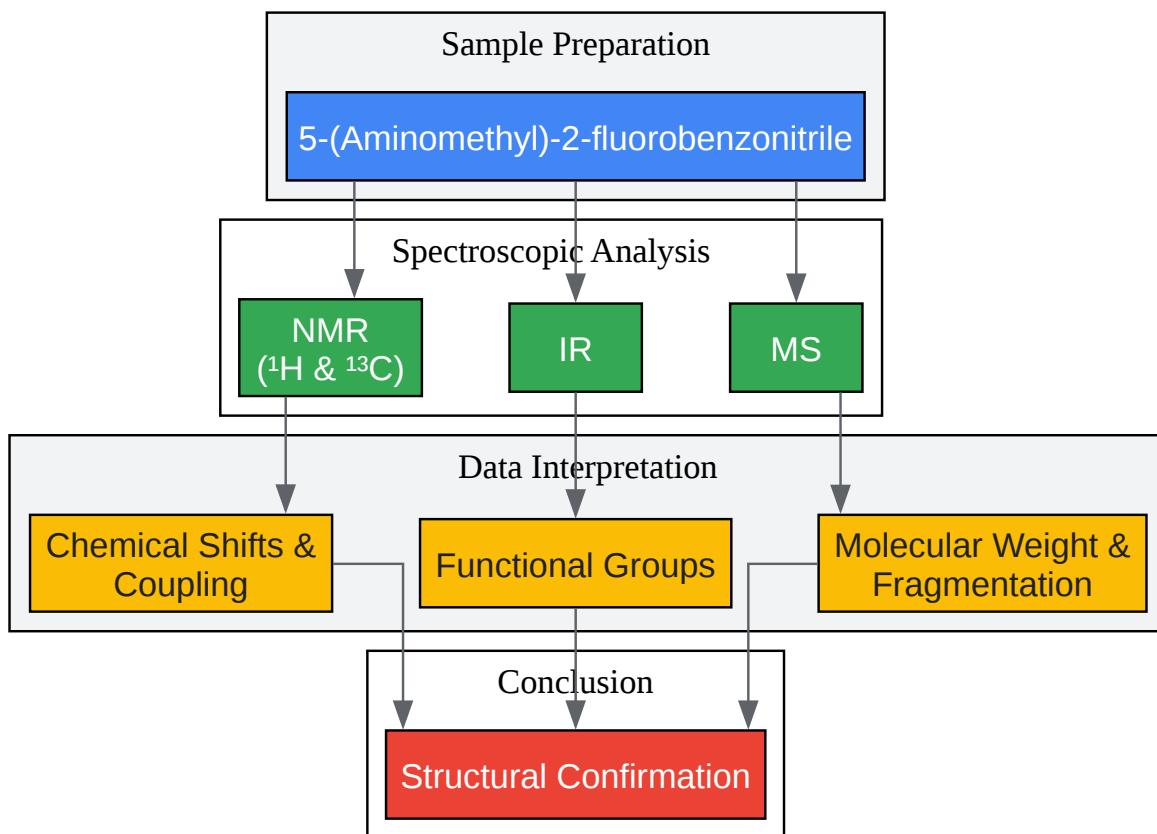
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Fragmentation (Ionization Mode: Electron Ionization - EI)

m/z (Mass-to-Charge Ratio)	Predicted Relative Intensity	Possible Fragment Ion
150	High	$[M]^{+ \cdot}$ (Molecular Ion)
133	Medium	$[M - NH_3]^{+ \cdot}$
123	High	$[M - HCN]^+$
91	Medium	$[C_7H_7]^+$ (Tropylium Ion)

Note on MS Predictions: The molecular ion peak is expected to be observed at an m/z of 150. Common fragmentation pathways for benzylamines include the loss of ammonia (NH_3) and the formation of a stable benzyl or tropylium cation.[\[19\]](#)[\[20\]](#)[\[21\]](#) The loss of a hydrogen cyanide (HCN) molecule from the benzonitrile moiety is also a probable fragmentation pathway.

Experimental Protocols


The following are generalized protocols for the acquisition of spectral data.

- NMR Spectroscopy:
 - Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire 1H and ^{13}C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
 - Process the data using appropriate software, referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
- IR Spectroscopy:
 - Prepare the sample as a KBr pellet by grinding a small amount of the solid with dry KBr and pressing the mixture into a disc.

- Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.
- Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm^{-1} .
- Mass Spectrometry:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
 - Introduce the sample into the mass spectrometer via an appropriate inlet system (e.g., direct infusion, GC-MS, or LC-MS).
 - Select an ionization method (e.g., EI for fragmentation or ESI for soft ionization).
 - Acquire the mass spectrum over a relevant m/z range.

Visualization of the Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of **5-(Aminomethyl)-2-fluorobenzonitrile** is depicted below.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03455C [pubs.rsc.org]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. 13.4 Chemical Shifts in ^1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 7. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 8. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. bhu.ac.in [bhu.ac.in]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. IR Group Frequencies [owl.umass.edu]
- 19. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectral data for 5-(Aminomethyl)-2-fluorobenzonitrile (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b033144#spectral-data-for-5-aminomethyl-2-fluorobenzonitrile-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com